4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
This compound is a quinoline derivative featuring a 4-methoxyphenyl-substituted piperazine ring at position 4, a methyl group at position 6, and a 4-methylbenzenesulfonyl group at position 3. Key physicochemical properties (e.g., melting point, solubility) and biological activity data remain uncharacterized in the available literature.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-4-11-24(12-5-20)35(32,33)27-19-29-26-13-6-21(2)18-25(26)28(27)31-16-14-30(15-17-31)22-7-9-23(34-3)10-8-22/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINIAKNOFSHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamine precursors.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.
Quinoline core synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.
Final coupling: The piperazine derivative is then coupled with the quinoline core under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: It may be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring and quinoline core are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Quinoline Derivatives
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Structure: Lacks the sulfonyl group and piperazine ring but shares the 4-methoxyphenyl and chlorophenyl substituents. Synthesis: PdCl₂(PPh₃)₂-catalyzed coupling in DMF with K₂CO₃ as base . Properties: Melting point 223–225°C; characterized by IR and NMR .
- 2-(4-Methoxyphenyl)quinoline-4-carbonyl-piperazine derivatives (C1–C7): Structure: Piperazine linked to a quinoline-4-carbonyl group and substituted benzoate esters (e.g., C6: 4-methoxyphenyl). Synthesis: Crystallized from ethyl acetate; characterized by ¹H NMR and HRMS .
Piperazine-Sulfonyl Derivatives
- (6-Fluoro-4-piperazinylquinolin-3-yl)(4-methylsulfonylpiperazin-1-yl)methanone (99): Structure: Contains a sulfonyl group but replaces the 4-methylbenzenesulfonyl with a methylsulfonyl-piperazine. Synthesis: Reacts ethenesulfonyl chloride with piperazine intermediates in CH₂Cl₂ with Et₃N .
Substituted Quinoline Libraries
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Structure: Features a 3,4-dimethoxyphenyl group instead of piperazine. Synthesis: One-pot three-component strategy with oxidative dehydrogenation .
Physicochemical and Spectroscopic Properties
- Melting Points: 4k: 223–225°C C1–C7: Not reported, but solids crystallized from EtOAc . Target Compound: Unknown; sulfonyl groups typically increase melting points compared to esters.
Spectroscopic Data :
- ¹H NMR :
- C6: Aromatic protons at δ 8.2–7.1 ppm; piperazine signals at δ 3.5–3.2 ppm .
- 4k: NH₂ protons at δ 5.8 ppm; methoxy groups at δ 3.8 ppm .
Functional Group Impact on Bioactivity (Inferred)
- Sulfonyl vs. Ester Groups : The 4-methylbenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinase or protease targets) compared to the ester groups in C1–C7 .
- Piperazine Substitution : The 4-methoxyphenyl-piperazine moiety could modulate serotonin or dopamine receptor affinity, similar to piperazine-based pharmaceuticals .
- Methoxy Groups : Electron-donating methoxy substituents (common in 4k, C6, and the target compound) may improve metabolic stability compared to halogenated analogs like 4k’s 4-chlorophenyl group .
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a quinoline core, a piperazine ring, and various substituents that contribute to its biological activity. The IUPAC name and some computed properties are as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline |
| Molecular Weight | 425.54 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
Anticancer Activity
Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. In one study, quinoline derivatives demonstrated IC50 values ranging from 0.15 to 1.90 µM against HeLa and MDA-MB-231 cell lines .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential activity against neurodegenerative diseases such as Alzheimer's. Studies have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy .
Antimicrobial Activity
Quinoline compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that this specific compound may inhibit bacterial growth, although further research is required to quantify its efficacy against specific pathogens.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring and the sulfonyl group significantly influences the compound's biological activity. Modifications in these groups can enhance or diminish potency. For example, compounds with electron-donating groups generally exhibit improved interactions with biological targets due to increased lipophilicity and binding affinity.
Case Studies
- Antiproliferative Activity : A series of quinoline derivatives were synthesized and tested for antiproliferative activity. The most potent compound exhibited an IC50 value of 0.20 µM against HT-29 cells, highlighting the importance of structural modifications in enhancing biological efficacy .
- Neuroprotective Studies : In vitro studies demonstrated that certain piperazine derivatives could effectively inhibit AChE activity, with some compounds showing dual inhibition capabilities that could lead to enhanced therapeutic effects in neurodegenerative conditions .
- In Vivo Efficacy : Animal models have been employed to assess the efficacy of related compounds in reducing tumor growth and improving cognitive function. These studies support the transition from in vitro findings to potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
